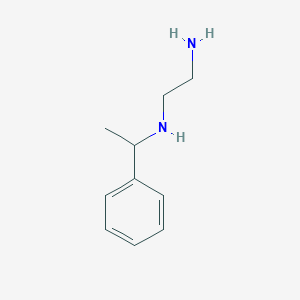

N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE

描述

The exact mass of the compound N'-(1-phenylethyl)ethane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

5424-17-9 |

|---|---|

分子式 |

C10H16N2 |

分子量 |

164.25 g/mol |

IUPAC 名称 |

N'-(1-phenylethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 |

InChI 键 |

PPLYZPAMMOECNS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NCCN |

规范 SMILES |

CC(C1=CC=CC=C1)NCCN |

其他CAS编号 |

5424-17-9 |

产品来源 |

United States |

Synthetic Methodologies for N 1 Phenylethyl Ethane 1,2 Diamine and Its Stereoisomers

The synthesis of N-(1-phenylethyl)ethane-1,2-diamine can be achieved through several strategic approaches, with reductive amination being one of the most prominent. The choice of method often depends on the desired stereochemistry of the final product.

A primary route involves the direct reductive amination between a ketone and a diamine or an amino alcohol. For instance, chiral amines can be synthesized in a single step by coupling ketones with amines. nih.gov This can be applied to the synthesis of this compound from acetophenone (B1666503) and an appropriately protected ethylenediamine (B42938) derivative, followed by a reduction step. The use of a chiral catalyst system, such as one based on an iridium precursor and a sterically tunable chiral phosphoramidite (B1245037) ligand, can achieve high enantioselectivity in this process. nih.gov

Another well-established method is the reductive amination of aldehydes and ketones using various reducing agents. organic-chemistry.org A stepwise procedure, which involves the initial formation of an imine followed by its reduction with a reagent like sodium borohydride (B1222165), is often employed to control side reactions such as dialkylation, especially when primary amines are used.

Stereoselective synthesis is paramount for applications in asymmetric catalysis. If a specific enantiomer, such as (R)-N-(1-phenylethyl)ethane-1,2-diamine or (S)-N-(1-phenylethyl)ethane-1,2-diamine, is desired, the synthesis typically starts from a chiral precursor. A common strategy is to use commercially available (R)- or (S)-1-phenylethylamine as the source of chirality. This chiral amine can be reacted with a molecule containing a two-carbon chain with a leaving group and a protected amino group, such as N-(2-bromoethyl)phthalimide. The reaction sequence involves nucleophilic substitution to form the C-N bond, followed by the deprotection of the terminal amino group to yield the final chiral diamine.

Modern synthetic methods for preparing 1,2-diamines offer alternative pathways. These include the catalytic aminolysis of aziridines. organic-chemistry.org For example, indium tribromide has been shown to efficiently catalyze the ring-opening of activated aziridines with aromatic amines to produce vicinal diamines in high yields. organic-chemistry.org Similarly, scandium triflate (Sc(OTf)₃) is an effective catalyst for the aminolysis of meso-N-aryl aziridines. organic-chemistry.org These methods provide a versatile toolkit for constructing the 1,2-diamine core structure.

| Method | Key Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Ketone + Amine | [Ir(cod)Cl]₂ + Chiral Phosphoramidite Ligand | Enantiomerically Enriched Amine | nih.gov |

| Stepwise Reductive Amination | Aldehyde/Ketone + Primary Amine | 1. Imine formation (MeOH) 2. NaBH₄ Reduction | Secondary Amine | organic-chemistry.org |

| Aziridine Ring-Opening | meso-N-Aryl Aziridine + Amine | Sc(OTf)₃ (1 mol%) | Vicinal Diamine | organic-chemistry.org |

| Aziridine Ring-Opening | Activated Aziridine + Aromatic Amine | Indium Tribromide | Vicinal Diamine | organic-chemistry.org |

Structural Modifications and Derivatization of the N 1 Phenylethyl Ethane 1,2 Diamine Scaffold

Enantiomer and Diastereomer Separation and Resolution Techniques

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining optically pure materials. researchgate.net Since enantiomers possess identical physical properties such as boiling point and solubility, their separation requires interaction with another chiral entity. masterorganicchemistry.comresearchgate.net A common strategy involves converting the pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. masterorganicchemistry.comucl.ac.uk

For diamines such as this compound, classical resolution via the formation of diastereomeric salts with a chiral acid is a widely used method. For instance, the related compound 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) is resolved into its (R,R) and (S,S) enantiomers using tartaric acid as the resolving agent. wikipedia.org This process relies on the differential solubility of the two diastereomeric salts, allowing one to crystallize preferentially from the solution. ucl.ac.ukrsc.org

Modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), also provide an effective means for separating enantiomers and diastereomers of this compound and related compounds. researchgate.net These methods exploit the differential interactions between the enantiomers and the chiral environment of the stationary phase to achieve separation.

Application as Chiral Derivatizing Agents (CDAs) for Enantiomeric Purity Determination

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers, which can then be distinguished and quantified using spectroscopic methods like Nuclear Magnetic Resonance (NMR). wikipedia.orgmdpi.com This allows for the determination of the enantiomeric excess (ee) or optical purity of a sample. wikipedia.org N,N'-di(α-phenylethyl) substituted diamines, including derivatives of this compound, have proven to be effective and inexpensive CDAs. scielo.org.mx

The utility of these diamines as CDAs stems from their ability to form stable chiral complexes or derivatives that exhibit distinct NMR signals for each diastereomer. smolecule.comscielo.org.mx For example, they are used for determining the enantiomeric composition of chiral alcohols, amines, carboxylic acids, and other functional groups. scielo.org.mx

A particularly powerful technique for analyzing the diastereomers formed from chiral diamines is ³¹P NMR spectroscopy. nih.govmagritek.com This method is highly sensitive to the local electronic environment of the phosphorus nucleus, making it ideal for distinguishing between diastereomeric phosphorus-containing derivatives. nih.gov

The process involves first reacting the chiral diamine, such as a C₂-symmetric N,N'-di[α-phenylethyl]diamine, with phosphorus trichloride (B1173362) (PCl₃) to form a P-chloro-1,3-diazaphospholidine intermediate in situ. scielo.org.mx This intermediate then readily reacts with a racemic or enantiomerically enriched alcohol to yield a pair of diastereomeric P-alkoxy-1,3-diazaphosphonamides. scielo.org.mx

The resulting diastereomers will have distinct chemical shifts (δ) in the ³¹P NMR spectrum. The difference between these chemical shifts (Δδ) is a measure of the chiral recognition efficiency of the CDA. scielo.org.mx A larger Δδ value facilitates more accurate quantification of the enantiomeric ratio. Research has shown that the structure of the diamine framework significantly influences the magnitude of this chemical shift difference. scielo.org.mx

For example, the derivatization of racemic secondary alcohols with various P-chloro-1,3-diazaphospholidines derived from different chiral diamines has been studied. The all-(S) diamine derived from N,N'-di[(S)-α-phenylethyl]ethane-1,2-diamine systems showed significant differences in chemical shifts for the resulting diastereomeric phosphonamides, highlighting its effectiveness as a CDA. scielo.org.mx

Table 1: ³¹P NMR Data for Diastereomeric Phosphonamides Derived from Racemic Alcohols and Chiral Diamine 4a *

| Racemic Alcohol | R-group of Alcohol | δ (ppm) Diastereomer 1 | δ (ppm) Diastereomer 2 | Δδ (ppm) |

| 5a | 1-Phenylethyl | 134.11 | 133.59 | 0.52 |

| 5b | 1-(p-Tolyl)ethyl | 134.05 | 133.56 | 0.49 |

| 5c | 1-(p-Anisyl)ethyl | 134.01 | 133.53 | 0.48 |

| 5d | 1-(2-Naphthyl)ethyl | 134.41 | 133.80 | 0.61 |

Data sourced from a study on C₂-symmetric N,N'-di[α-phenylethyl]diamines as chiral derivatizing agents. scielo.org.mx Diamine 4a is the all-(S) N,N'-bis[1-(S)-phenylethyl]-trans-(S,S)-1,2-diaminocyclohexane, a related system illustrating the principle.

Factors Governing Stereocontrol and Enantioselectivity in Reactions Involving N-(1-PHENYLETHYLETHANE-1,2-DIAMINE

The effectiveness of this compound and its analogs in asymmetric synthesis and chiral recognition depends on several factors that govern stereocontrol and enantioselectivity. smolecule.commdpi.com These diamines typically act as bidentate ligands, forming chiral complexes with metal centers that catalyze reactions. smolecule.com

Structural Framework: The rigidity and conformation of the ligand backbone are crucial. For instance, the C₂-symmetry present in many N,N'-di(α-phenylethyl)diamines creates a well-defined chiral environment around the metal center, which effectively shields one face of the bound substrate, leading to a preferred stereochemical outcome. scielo.org.mx The steric bulk of the N-substituents, such as the phenylethyl group, plays a significant role in dictating the approach of reactants. researchgate.netrsc.org

Hydrogen Bonding: In organocatalysis, where the diamine itself acts as the catalyst, hydrogen bonding is a key factor in achieving stereocontrol. mdpi.com For example, in a nitroso aldol (B89426) reaction catalyzed by a diphenylethylenediamine derivative, the enantioselectivity was found to be determined by hydrogen bonding between the catalyst's ammonium (B1175870) moiety and the reactant aldehyde. mdpi.com

Reaction Conditions: Temperature, solvent, and the nature of the reactants and additives can all influence the degree of enantioselectivity. mdpi.com Optimizing these conditions is essential for maximizing the stereochemical control exerted by the chiral diamine system. For instance, lower temperatures often lead to higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. mdpi.com

Research Trajectories and Academic Focus on N 1 Phenylethylethane 1,2 Diamine Systems

Direct Synthesis Approaches for N-(1-PHENYLETHYLETHANE-1,2-DIAMINE

The direct synthesis of this compound can be achieved through several straightforward methods, most notably reductive amination and nucleophilic substitution.

Reductive Amination: This is one of the most common and flexible methods for synthesizing amines. youtube.com The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. youtube.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of ethylenediamine (B42938) with acetophenone (B1666503), followed by reduction. The initial reaction forms an imine intermediate, which is then reduced to the final diamine product. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org The reaction is often carried out in a one-pot procedure, which is efficient and convenient. youtube.com

Nucleophilic Substitution: Another direct approach involves the reaction of (1-phenylethyl)amine with a suitable difunctional electrophile, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. In this SN2 reaction, the amino group of (1-phenylethyl)amine acts as a nucleophile, displacing the halogen atoms to form the desired diamine. rug.nl This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and under an inert atmosphere to prevent side reactions.

A similar strategy involves the reaction of ethylenediamine with a halo-substituted phenylethyl compound. For instance, reacting ethylenediamine with 1-bromo-1-phenylethane would also yield the target molecule.

Asymmetric Synthesis Strategies for Enantiopure N-(1-PHENYLETHYLETHANE-1,2-DIAMINE Derivatives

The synthesis of enantiomerically pure this compound is of significant interest due to its applications in asymmetric catalysis. rsc.org Several strategies have been developed to achieve high levels of stereocontrol.

Catalytic Hydrogenation of Imines and Related C=N Bonds

Asymmetric hydrogenation of prochiral imines is a highly efficient method for producing chiral amines. nih.gov This approach involves the reduction of a C=N double bond using a chiral catalyst, which directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer. nih.govacs.org

For the synthesis of this compound, a suitable imine precursor would be formed from ethylenediamine and acetophenone. This imine can then be hydrogenated using a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, in combination with a chiral ligand. researchgate.netacs.org The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For example, iridium complexes with chiral diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of N-aryl imines. nih.gov

Table 1: Examples of Catalysts Used in Asymmetric Imine Hydrogenation

| Catalyst System | Substrate Type | Typical Enantioselectivity |

| Ir-PHOX catalysts | N-alkyl ketimines | Moderate |

| Iridium-(Cp*) complexes with diamine ligands | N-aryl imines | High (up to 98% ee) nih.gov |

| Rh(III)-chiral diamine catalyst | Cyclic imines | High |

| Chiral Titanocene Catalyst | Imines | High |

Ring-Opening Reactions of Meso-Aziridines and Azabenzonorbornadienes

The asymmetric ring-opening of meso-aziridines and azabenzonorbornadienes with nucleophiles is a powerful strategy for the synthesis of chiral 1,2-diamines. rsc.orgbohrium.com

Meso-Aziridines: Meso-aziridines are achiral, symmetrical molecules that, upon nucleophilic attack, can generate two new stereocenters. By using a chiral catalyst, the ring-opening can be controlled to favor the formation of one enantiomer of the diamine product. nih.govrsc.org Various nucleophiles, including anilines and other amines, can be used for this purpose. rsc.orgnih.gov The reaction is often catalyzed by chiral Lewis acids or Brønsted acids. nih.govpsu.edu For example, a chiral zirconium catalyst has been shown to be effective for the asymmetric ring-opening of meso-aziridines with aniline (B41778) derivatives. rsc.org

Azabenzonorbornadienes: Similarly, the desymmetrization of azabenzonorbornadienes through a transition-metal-catalyzed asymmetric ring-opening reaction with amines provides access to chiral diaminotetralines. rsc.org Rhodium complexes with chiral phosphine (B1218219) ligands are commonly used catalysts for this transformation. rsc.org

Stereoselective Addition Reactions to N,N′-Bis(phenylalkyl)ethanediimines

Another approach involves the stereoselective addition of organometallic reagents to N,N′-bis(phenylalkyl)ethanediimines. These diimine substrates can be prepared from the condensation of glyoxal (B1671930) with two equivalents of a chiral amine, such as (R)- or (S)-1-phenylethylamine. The inherent chirality of the phenylethyl groups can direct the nucleophilic addition to the imine carbons, leading to the formation of a specific diastereomer of the resulting diamine. Subsequent removal of one of the phenylethyl groups would yield the desired enantiopure this compound.

Metalation and Demetalation Techniques for Diastereomeric Control and Isolation

Metalation followed by diastereoselective functionalization is a technique that can be used to control the stereochemistry of diamines. This involves the use of a stoichiometric amount of a metal, often lithium, to form a chelated intermediate with a diamine. The geometry of this metal complex can then direct the approach of an electrophile, leading to a diastereoselective reaction.

For instance, starting with a racemic mixture of this compound, it is possible to selectively metalate one diastereomer with an organolithium reagent. This metalated species can then be reacted with an electrophile. The non-metalated diastereomer can be separated, and the metal can be subsequently removed from the functionalized diastereomer to regenerate a chiral diamine.

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereocenter is created, the auxiliary can be removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to ethylenediamine. This chiral-auxiliary-modified diamine could then be reacted with a precursor to the phenylethyl group, such as acetophenone, in a reductive amination reaction. The chiral auxiliary would direct the formation of one enantiomer of the final product. Subsequently, the chiral auxiliary would be cleaved to yield the enantiopure this compound. williams.edu Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgharvard.edu For example, (R)-(+)-1-phenylethylamine itself can act as a chiral auxiliary to induce asymmetry in various reactions. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions williams.edu |

| Pseudoephedrine | Asymmetric alkylations harvard.edu |

| (R)-(+)-1-Phenylethylamine | Asymmetric synthesis of amino acids and other chiral compounds nih.gov |

| Camphorsultam | Various asymmetric transformations wikipedia.org |

An in-depth examination of this compound, a chiral diamine that serves as a significant building block in organic synthesis and as a ligand in coordination chemistry, is presented. This article focuses on the synthetic routes to this compound and its stereoisomers, and explores the various ways its molecular scaffold can be chemically modified and derivatized.

Coordination Chemistry of N 1 Phenylethylethane 1,2 Diamine As a Chiral Ligand

Ligand Design Principles and Chelation Properties of Substituted Ethanediamines

Substituted ethylenediamines, such as N-(1-phenylethylethane-1,2-diamine), are bidentate ligands that form a five-membered chelate ring upon coordination to a metal center. This chelation imparts significant thermodynamic stability to the resulting metal complex, a phenomenon known as the chelate effect. The substituents on the ethylenediamine (B42938) backbone play a crucial role in fine-tuning the steric and electronic properties of the ligand, which in turn influences the geometry, reactivity, and chirality of the metal complex.

Ethylenediamine and its derivatives are widely recognized for their role as chelating agents. thinkdochemicals.com They can form stable complexes with various metal ions, a property leveraged in numerous applications, from industrial processes to pharmaceuticals. thinkdochemicals.comchemicalbook.com The fundamental principle of chelation involves the formation of multiple coordinate bonds between a single ligand and a central metal ion, resulting in a ring-like structure that enhances the stability of the complex. thinkdochemicals.com

Synthesis and Characterization of Metal Complexes with N-(1-PHENYLETHYLETHANE-1,2-DIAMINE and its Analogues

The synthesis of metal complexes involving N-(1-phenylethylethane-1,2-diamine) and its analogues typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including elemental analysis, mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Transition Metal Complexes (e.g., Zinc(II), Copper(II), Nickel(II), Molybdenum(VI), Cobalt(II), Palladium(II))

A diverse range of transition metal complexes with substituted ethylenediamines have been synthesized and studied. For instance, complexes of N,N'-dibenzylethane-1,2-diamine with Cu(II), Ni(II), Zn(II), and Co(II) have been prepared and characterized. nih.gov Similarly, the synthesis of palladium(II) complexes with various diamine ligands has been reported. researchgate.net The coordination of these metals to the diamine ligand leads to the formation of stable complexes with distinct geometries. The choice of the metal ion is critical as it influences the electronic properties and the catalytic activity of the resulting complex. For example, iron(II/III) complexes of N,N'-bis(salicylidene)-1,2-phenylenediamine have shown significant antiproliferative effects, a property that is dependent on the nature of the transition metal. nih.gov

The synthesis of these complexes often involves straightforward procedures. For example, the reaction of a metal nitrate (B79036) salt with the diamine ligand can yield the desired metal complex. asianpubs.org The characterization of these complexes confirms the coordination of the ligand to the metal center and provides insights into their geometric and electronic structures.

Table 1: Examples of Transition Metal Complexes with Substituted Ethanediamines

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

| Copper(II) | N,N'-dibenzylethane-1,2-diamine | [Cu(L)₂(OAc)₂]·2H₂O | nih.gov |

| Nickel(II) | N,N'-dibenzylethane-1,2-diamine | [Ni(L)₂(OAc)₂]·2H₂O | nih.gov |

| Zinc(II) | N,N'-dibenzylethane-1,2-diamine | [Zn(L)₂(OAc)₂]·2H₂O | nih.gov |

| Cobalt(II) | N,N'-dibenzylethane-1,2-diamine | [Co(L)₂(OAc)₂]·2H₂O | nih.gov |

| Palladium(II) | 4,5-benzo-3H-1,2-dithiole-3-thione and various diamines | [Pd(κ¹-btt)₂(κ²-diamine)]Cl₂ | researchgate.net |

| Iron(II/III) | N,N'-bis(salicylidene)-1,2-phenylenediamine | [Fe(salophene)] | nih.gov |

Structural Analysis of Metal-Diamine Complexes via X-ray Crystallography

For instance, the single-crystal X-ray diffraction analysis of Cu(II) and Ni(II) complexes with N,N'-dibenzylethane-1,2-diamine showed that the Ni(II) complex has a regular octahedral coordination environment, while the Cu(II) complex exhibits an elongated octahedral geometry due to the Jahn-Teller effect. nih.gov Such structural insights are invaluable for understanding the relationship between the structure of a complex and its chemical and physical properties. X-ray crystallography has also been instrumental in determining the structure of dinuclear iron(II) complexes trapped in a [low spin–high spin] state and other complex organometallic structures. rsc.orgmdpi.com

Chiral Metal-Diamine Complexes: Synthesis, Structure, and Reactivity

The introduction of a chiral center in the diamine ligand, as in N-(1-phenylethylethane-1,2-diamine), allows for the synthesis of chiral metal complexes. These complexes are of great interest for their potential applications in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. The chirality of the ligand is transferred to the metal complex, creating a chiral environment that can differentiate between enantiomeric transition states.

The synthesis of chiral metal-diamine complexes follows similar procedures to their achiral counterparts. However, the resulting complexes can exist as diastereomers, which can sometimes be separated based on their different physical properties. The structure and reactivity of these chiral complexes are a central focus of research, as they hold the key to developing new and efficient asymmetric catalysts. For example, cis-[PtCl₂(en)₂] is a known chiral complex, where the cis arrangement of the ethylenediamine ligands results in a molecule that is not superimposable on its mirror image. doubtnut.com

Investigation of N,P-Ligands and Chiral Lithium Amide Complexes in Asymmetric Transformations

The principles of ligand design extend beyond simple diamines. The development of mixed-donor ligands, such as N,P-ligands, has opened up new avenues in asymmetric catalysis. pnas.orgpnas.orgrsc.orgresearchgate.netresearchgate.net These ligands combine the properties of a "hard" nitrogen donor and a "soft" phosphorus donor, leading to unique electronic and steric properties in their metal complexes. pnas.orgpnas.org The modular nature of these ligands allows for fine-tuning of their properties to achieve high enantioselectivity in a wide range of reactions. pnas.orgpnas.org

Chiral lithium amides, often derived from chiral amines and diamines, are powerful reagents in asymmetric synthesis. nih.govrsc.orgpsu.eduiupac.org They can be used to perform enantioselective deprotonations of prochiral ketones, leading to the formation of chiral enolates that can then be trapped to yield enantiomerically enriched products. rsc.orgpsu.eduacs.org The structure of the chiral lithium amide, including its state of aggregation and the presence of additives like lithium chloride, can have a significant impact on the enantioselectivity of the reaction. nih.goviupac.org Understanding the structural parameters of these reagents is crucial for optimizing their performance in asymmetric synthesis. nih.gov

Catalytic Applications of N 1 Phenylethylethane 1,2 Diamine Derived Systems

Asymmetric Catalysis Mediated by Chiral Metal-Diamine Complexes

The core of these catalytic systems is the formation of a chiral complex between a metal ion and a diamine ligand. The stereochemistry of the diamine, which for N-(1-phenylethyl)ethane-1,2-diamine originates from the chiral 1-phenylethyl group, dictates the spatial arrangement of the complex. This pre-organized chiral environment is crucial for differentiating between enantiotopic faces or groups of a substrate, leading to high enantioselectivity in the catalyzed reaction.

Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., rac-Lactide)

The ring-opening polymerization (ROP) of cyclic esters, particularly lactide, is a primary method for producing biodegradable polymers like polylactide (PLA). Controlling the stereochemistry of the polymer is essential as it determines its physical properties. Chiral metal complexes are employed as initiators to control the polymerization of racemic lactide (rac-lactide), a mixture of L- and D-lactide, to produce stereoregular PLA.

Complexes of metals such as zinc, magnesium, aluminum, and titanium with chiral diamine-based ligands have been investigated as initiators for this process. For instance, zinc and magnesium complexes supported by tridentate NNO ligands have shown good catalytic performance for the ROP of rac-lactide in the presence of an alcohol initiator. mdpi.com Kinetic studies of these systems often reveal a controlled or living polymerization, characterized by a linear relationship between monomer conversion and the number-average molecular weight of the polymer, which allows for the synthesis of polymers with narrow molecular weight distributions. mdpi.com

Similarly, Schiff-base ligands derived from diamines, such as N,N′-bis(3-methoxysalicylidene)ethylene-1,2-diamine, can form complexes with metals like Ni(II) that efficiently catalyze the bulk solvent-free melt ROP of L-lactide. magtech.com.cn Computational studies on related systems, like beta-diketiminate magnesium complexes, have elucidated the mechanistic pathways and the origin of stereocontrol, highlighting that the initiator's structure minimizes steric interactions during monomer insertion to favor the formation of heterotactic PLA. sigmaaldrich.com While direct studies on this compound for this specific application are not prevalent, the success of structurally similar chiral diamine ligands underscores the potential of its derivatives in stereoselective ROP.

Table 1: Performance of Various Metal-Diamine Type Complexes in rac-Lactide ROP This table is representative of data for related diamine systems, illustrating typical findings in the field.

| Catalyst System | Monomer | Conditions | Conversion (%) | Polymer Dispersity (Đ) | Source |

| Zn-NNO Complex + BnOH | rac-Lactide | THF, 25°C | >95 | 1.10 - 1.25 | mdpi.com |

| Mg-NNO Complex + BnOH | rac-Lactide | THF, 25°C | >95 | 1.05 - 1.15 | mdpi.com |

| Ni(II)-Salen Type + BnOH | L-Lactide | Melt, 170°C | 98 | 1.21 | magtech.com.cn |

Asymmetric Henry Reaction

The asymmetric Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. It is a powerful tool for synthesizing valuable chiral β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.

Copper(II) complexes derived from chiral 1,2-diamines have emerged as highly effective catalysts for this transformation. nih.govnih.gov These in-situ generated catalysts promote the reaction with high yields and enantioselectivities. For example, copper(II) acetate (B1210297) complexes with chiral bis(β-amino alcohol) ligands have been used to catalyze the reaction between various substituted aromatic aldehydes and nitromethane, achieving excellent enantiomeric excesses (up to 94.6% ee) and high chemical yields. nih.gov

Research has shown that the catalyst's structure, solvent, and temperature significantly influence the reaction's outcome. nih.govsioc-journal.cn Studies on catalysts derived from ligands structurally similar to this compound, such as those based on trans-cyclohexane-1,2-diamine or (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine, demonstrate the general applicability of this class of ligands. The catalyst functions by coordinating to both the aldehyde and the deprotonated nitroalkane (nitronate), organizing them within its chiral pocket to facilitate a stereoselective C-C bond formation.

Table 2: Enantioselective Henry Reaction Catalyzed by a Chiral Diamine-Copper(II) System Data adapted from studies on related chiral diamine ligands to illustrate typical results.

| Aldehyde Substrate | Ligand Type | Solvent | Yield (%) | ee (%) | Source |

| Benzaldehyde | Chiral Bis(β-amino alcohol) | Ethanol | 99 | 92.5 | nih.gov |

| 4-Nitrobenzaldehyde | Chiral Bis(β-amino alcohol) | Ethanol | >99 | 94.6 | nih.gov |

| 2-Naphthaldehyde | Chiral Bis(β-amino alcohol) | Ethanol | 99 | 91.2 | nih.gov |

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating a new stereocenter. Chiral organocatalysts and metal complexes derived from 1,2-diamines are widely used to control the stereochemistry of this reaction.

Thiophosphoramide organocatalysts derived from optically pure C2-symmetric 1,2-diamines, such as 1,2-diphenylethane-1,2-diamine (B1144217), have proven to be highly active and selective. These bifunctional catalysts typically possess a primary or secondary amine site to activate the enone via iminium ion formation and a hydrogen-bond donor group (like the thiophosphoramide) to activate the nucleophile. This dual activation strategy leads to high yields and enantioselectivities in the addition of ketones and aldehydes to acceptors like N-substituted maleimides.

These reactions are instrumental in synthesizing optically pure succinimide (B58015) building blocks, which are valuable in medicinal chemistry. The success of catalysts based on the 1,2-diphenylethane-1,2-diamine backbone in these reactions suggests that analogous systems derived from this compound would also be effective, leveraging the chiral environment provided by the phenylethyl group.

Asymmetric Henri Reactions

This is a repetition of the Asymmetric Henry Reaction (Section 5.1.2). Please refer to the content in that section.

Asymmetric Epoxidation Reactions

The asymmetric epoxidation of olefins is a fundamental transformation that produces chiral epoxides, which are versatile intermediates in organic synthesis. While various catalytic systems exist, those involving metal complexes with chiral ligands are prominent.

Chiral Schiff base complexes, often derived from chiral diamines and salicylaldehyde (B1680747) derivatives (forming Salen-type ligands), are particularly effective. magtech.com.cn Manganese(III)-Salen complexes, for example, are well-known catalysts for the epoxidation of non-functionalized alkenes. The chiral diamine backbone, which can be based on structures like 1,2-diaminocyclohexane or related frameworks, is essential for inducing enantioselectivity. The catalyst transfers an oxygen atom from an oxidant (e.g., sodium hypochlorite (B82951) or iodosylbenzene) to the olefin. The stereochemical outcome is directed by the chiral ligand, which forces the olefin to approach the metal-oxo intermediate from a specific trajectory, leading to the preferential formation of one enantiomer of the epoxide.

Novel chiral tetradentate N4 ligands, which share structural motifs with diamines, have been used to create manganese complexes that catalyze the epoxidation of various olefins with high conversion and enantiomeric excesses up to 89%. Although direct examples using this compound are scarce in readily available literature, the principles established with other chiral vicinal diamines strongly support its potential in forming effective epoxidation catalysts. sigmaaldrich.com

Asymmetric Hydrosilylation

Asymmetric hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond, typically a C=O (ketone) or C=C (alkene) bond. The hydrosilylation of prochiral ketones followed by the hydrolysis of the resulting silyl (B83357) ether provides a powerful method for accessing chiral secondary alcohols.

Complexes formed from diethylzinc (B1219324) and chiral diamines have been shown to efficiently catalyze the asymmetric hydrosilylation of ketones. Research in this area has demonstrated that chiral acyclic and macrocyclic diamines can produce the desired alcohol with high enantiomeric excess. Notably, these effective chiral diamine ligands are often synthesized from readily available chiral amines, including 1-phenylethylamine, the direct precursor to the title compound's chiral element.

The catalyst system, often activated by diols, reduces a range of aryl-alkyl and diaryl ketones with enantiomeric excesses reaching up to 86%. The structure of the diamine ligand is critical; for instance, incorporating an additional coordinating group or using a more rigid cyclic structure can enhance the enantioselectivity compared to simpler acyclic N,N'-disubstituted diamine ligands. This highlights a direct application pathway for systems derived from this compound.

Table 3: Asymmetric Hydrosilylation of Acetophenone (B1666503) using a Zn-Diamine System Data is representative of results obtained with related chiral diamine ligands.

| Ligand Type | Activator | Conversion (%) | ee (%) |

| Acyclic N,N'-Dibenzyl-1,2-diaminocyclohexane | None | >95 | 75 |

| Acyclic N,N'-Dibenzyl-1,2-diaminocyclohexane | Diol D1 | >95 | 82 |

| Trianglamine Macrocycle | None | >95 | 86 |

Desymmetrization of Prochiral Ketones, Piperidines, and Metal-Arene Complexes

Asymmetric desymmetrization is a powerful strategy for generating enantioenriched compounds from meso or prochiral starting materials. nih.govnih.gov Catalytic systems derived from this compound have demonstrated significant utility in this area, effectively differentiating between enantiotopic groups in a variety of substrates.

Desymmetrization of Prochiral Ketones:

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a cornerstone of this application. Ruthenium(II) complexes bearing chiral diamine ligands, such as derivatives of this compound, are highly efficient catalysts for this transformation. researchgate.netrsc.org These reactions typically utilize isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. researchgate.net The catalyst, often a Ru-diamine complex, facilitates the stereoselective transfer of a hydride to the carbonyl group, yielding alcohols with high enantiomeric excess (ee). nih.gov

For instance, catalysts generated from Ru(II) precursors and N-tosylated 1,2-diphenylethylenediamine (TsDPEN), a structurally related diamine, have been extensively studied. nih.gov These systems demonstrate that the nitrogen atom of the diamine ligand plays a crucial role in the catalytic cycle, enabling high activity and enantioselectivity across a broad range of aromatic ketones. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones with a Chiral Ferrocene-Tethered Ruthenium Diamine Catalyst rsc.org

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethan-1-ol | >99 | 98 (R) |

| 2 | 1-(2-Naphthyl)ethan-1-one | 1-(2-Naphthyl)ethan-1-ol | >99 | 98 (R) |

| 3 | 1-Indanone | 2,3-Dihydro-1H-inden-1-ol | >99 | 99 (S) |

| 4 | 2-Methyl-1-indanone | (1S,2S)-2-Methyl-2,3-dihydro-1H-inden-1-ol | 98 | 99 |

Desymmetrization of Piperidines:

The synthesis of enantiomerically pure substituted piperidines is of great interest due to their prevalence in pharmaceuticals and natural products. nih.gov Chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to access stereo-defined piperidines. nih.gov Another approach involves the desymmetrization of prochiral precursors. For example, the enantioselective desymmetrization of meso-N-sulfonylaziridines, derived from cyclic olefins, with various nucleophiles provides a pathway to chiral diamines that can be precursors to complex heterocyclic structures. researchgate.net While direct desymmetrization of a pre-formed prochiral piperidine (B6355638) ring is less common, strategies that construct the chiral piperidine scaffold via desymmetrization of a related precursor are synthetically valuable. One such strategy involves the copper-catalyzed desymmetrization of amino dialkenes, which can form piperidine rings, although selectivity can be a challenge compared to smaller ring systems. nih.gov

Desymmetrization of Metal-Arene Complexes:

Planar chiral metal-arene complexes are valuable in asymmetric catalysis. The desymmetrization of prochiral organometallic compounds provides an elegant route to these structures. A notable example is the desymmetrization of a meso-diol complex derived from [Cr(CO)₃(η⁶-5,8-naphthoquinone)]. In this process, the prochiral diol, coordinated to the chromium tricarbonyl fragment, undergoes a highly enantioselective mono-acylation. This reaction is catalyzed by newly developed chiral diamines, which act as acylation catalysts, affording the mono-acylated planar chiral complex with up to 99% ee. This demonstrates the ability of chiral diamines to induce asymmetry in complex, three-dimensional organometallic structures.

This compound as an Organocatalyst or Chiral Auxiliary in Organic Transformations

Beyond its role as a ligand in metal-catalyzed processes, this compound and its derivatives function as versatile chiral auxiliaries and metal-free organocatalysts. sigmaaldrich.commdpi.com

As a Chiral Auxiliary:

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. sigmaaldrich.com The (S)-1-phenylethylamine moiety is a well-established chiral auxiliary. sigmaaldrich.com In a powerful application, N,N′-bis[(S)-1-phenylethyl)]ethanediimine, derived from the condensation of glyoxal (B1671930) and (S)-1-phenylethylamine, serves as a chiral template for the synthesis of other chiral 1,2-diamines. researchgate.net The diimine undergoes a double addition of organometallic reagents, such as allylic zinc compounds. The stereochemistry of the addition is controlled by the resident (S)-1-phenylethyl groups. Subsequent removal of these chiral auxiliaries via hydrogenolysis yields the desired enantiomerically enriched primary 1,2-diamine. researchgate.net

Table 2: Diastereoselective Addition of Allylic Zinc Reagents to N,N′-Bis[(S)-1-phenylethyl)]ethanediimine researchgate.net

| Entry | Allylic Zinc Reagent | Product Diastereomeric Ratio (R,R : R,S : S,S) |

| 1 | 2-Butenylzinc bromide | 80:18:2 |

| 2 | 2,4-Pentadienylzinc bromide | 71:24:5 |

| 3 | 2-Methyl-2-propenylzinc bromide | 82:18:0 |

As an Organocatalyst:

Chiral diamines, particularly protonated primary-secondary diamines, have emerged as powerful organocatalysts for key carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction. researchgate.netnih.gov Systems derived from 1,2-diphenylethylenediamine (DPEN), a close structural analog, have shown that mono-N-alkylation leads to effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. researchgate.net The reaction proceeds through an enamine-based mechanism, where the chiral diamine condenses with the ketone donor to form a nucleophilic enamine intermediate. The catalyst's chiral scaffold, often involving hydrogen bonding interactions, directs the facial attack of the enamine onto the aldehyde acceptor, thereby controlling the stereochemistry of the newly formed C-C bond. researchgate.netnih.gov These organocatalytic systems offer an environmentally benign alternative to metal-based catalysts, often providing high yields and excellent enantioselectivities under mild conditions. nih.govorganic-chemistry.orgsemanticscholar.org

Table 3: Organocatalytic Asymmetric Aldol Reaction of Ketones with 4-Nitrobenzaldehyde Using a Chiral Diamine Catalyst semanticscholar.org

| Entry | Ketone | Catalyst System | Time (h) | Yield (%) | anti:syn | ee (%) (anti) |

| 1 | Cyclohexanone | Diamine 8b / TFA | 24 | 95 | 99:1 | 99 |

| 2 | Cyclopentanone | Diamine 8b / TFA | 24 | 96 | 98:2 | 98 |

| 3 | Acetone | Diamine 8b / TFA | 72 | 52 | - | 61 |

| 4 | 2-Octanone | Diamine 8b / TFA | 72 | 99 | 64:36 | 93 |

Mechanistic Investigations into Catalytic Cycles Involving this compound Ligands

Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new ones. For reactions involving this compound and its derivatives, two primary catalytic cycles are prominent: a metal-ligand bifunctional mechanism in transfer hydrogenation and an enamine-based cycle in organocatalysis.

Mechanism of Asymmetric Transfer Hydrogenation:

The asymmetric transfer hydrogenation of ketones by Ru(II)-diamine complexes is widely believed to proceed via a metal-ligand bifunctional mechanism. The catalytic cycle (Figure 1) is initiated by the reaction of the precatalyst, such as RuCl(S,S)-TsDPEN, with a base and the hydrogen donor (e.g., 2-propanol). This generates a key 16-electron ruthenium hydride intermediate. In this active species, the metal center bears a hydride (Ru-H) and the nitrogen atom of the diamine ligand possesses a proton (N-H).

The ketone substrate coordinates to the ruthenium center. The transformation proceeds through a six-membered pericyclic transition state where the hydride from the ruthenium and the proton from the amine ligand are transferred concertedly or stepwise to the carbonyl carbon and oxygen, respectively. This "inner-sphere" mechanism explains the high efficiency and stereoselectivity, as the substrate is held in a rigid chiral environment during the hydrogen transfer step. After the product alcohol is released, the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the cycle. nih.gov

Figure 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation with a Ru-Diamine Complex (A simplified schematic showing the key steps of catalyst activation, substrate coordination, concerted hydrogen transfer via a six-membered transition state, product release, and catalyst regeneration.)

Mechanism of Organocatalytic Aldol Reaction:

In contrast to metal-catalyzed reactions, the organocatalytic aldol reaction mediated by a chiral primary-secondary diamine follows an enamine mechanism (Figure 2), famously established for proline catalysis. researchgate.netnih.govnih.gov The cycle begins with the condensation of the primary or secondary amine of the diamine catalyst with the ketone substrate, eliminating water to form a chiral enamine intermediate. This step increases the HOMO energy of the ketone, making it more nucleophilic.

The enamine then attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemical outcome of this C-C bond formation is dictated by the chiral environment of the catalyst, which directs the aldehyde to approach from a specific face of the enamine. This is often rationalized by steric models, such as the Felkin-Ahn model, where the bulky substituents on the catalyst block one face, favoring attack from the less hindered side. Following the nucleophilic attack, the resulting iminium ion is hydrolyzed, releasing the chiral β-hydroxy ketone product and regenerating the diamine catalyst to re-enter the catalytic cycle. researchgate.netresearchgate.net

Figure 2: Proposed Catalytic Cycle for the Diamine-Organocatalyzed Aldol Reaction (A simplified schematic showing the formation of the enamine intermediate, the stereoselective C-C bond formation with the aldehyde via a favored transition state, and the final hydrolysis to release the product and regenerate the catalyst.)

Computational and Spectroscopic Studies of N 1 Phenylethylethane 1,2 Diamine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular and electronic properties of chemical systems. semanticscholar.org These calculations provide insights into the optimized geometry, electronic distribution, and spectroscopic behavior of molecules, which are essential for understanding their reactivity and interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. chalcogen.ro

For diamine ligands like N-(1-phenylethyl)ethane-1,2-diamine, the HOMO is typically localized on the nitrogen atoms and the phenyl ring, reflecting the regions of higher electron density. The LUMO, conversely, is often distributed over the phenyl ring and the ethylenediamine (B42938) backbone. The precise energies and distributions of these orbitals can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

Table 1: Representative Frontier Orbital Energies for a Related Aromatic Amine

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is hypothetical and for illustrative purposes, as specific data for this compound was not found in the searched literature.

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.gov

For this compound, key vibrational modes would include N-H stretching of the amine groups, C-H stretching of the phenyl ring and alkyl chain, and C-N stretching vibrations. nih.govscirp.org The calculated vibrational frequencies, when scaled by an appropriate factor, typically show excellent agreement with experimental data. nih.gov This correlation allows for a detailed understanding of the molecule's structure and bonding.

Although a specific vibrational analysis of this compound has not been reported in the reviewed literature, studies on similar molecules demonstrate the utility of this approach. For example, in the analysis of pyrimethamine, another molecule containing amine groups and a phenyl ring, DFT calculations were used to assign the N-H and C-H stretching and bending vibrations in the experimental IR and Raman spectra. scirp.org

Molecular Dynamics and Molecular Mechanics (MM) Simulations

Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with the environment over time. nih.govresearchgate.net These methods are particularly useful for investigating phenomena such as ligand aggregation and solvation, which are critical for understanding reaction mechanisms and catalyst performance in solution.

Studies on Aggregation and Solvation Phenomena of Diamine Ligands and Complexes

The aggregation of ligands and their metal complexes in solution can significantly impact their catalytic activity and selectivity. nih.gov Similarly, the solvation shell around a molecule influences its conformation and reactivity. digitellinc.comnih.gov MD simulations can model these processes at an atomic level, providing insights into the forces driving aggregation and the structure of the solvent around the solute. researchgate.netmdpi.com

While specific MD or MM simulation studies on the aggregation and solvation of this compound are not available in the public domain, research on other diamine and related ligands highlights the potential of these methods. For instance, MD simulations have been used to explore the aggregation behavior of various small molecules, successfully predicting their propensity to form colloidal aggregates. nih.gov In the context of solvation, MD studies on neodymium (III) complexes with bis-lactam phenanthroline derivative ligands have elucidated the structure of the solvation shell in different solvents. digitellinc.com Such studies on this compound and its metal complexes would be highly beneficial for optimizing reaction conditions in catalysis.

Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate information on bond lengths, bond angles, and conformational preferences, which are essential for a complete understanding of a molecule's structure. mdpi.com

The solid-state structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. However, the crystal structures of numerous related diamine compounds and their complexes have been determined. For example, the crystal structure of N,N′-bis(4-dimethylaminobenzylidene)ethane-1,2-diamine has been reported, revealing details about its molecular symmetry and packing in the solid state. researchgate.net Obtaining the crystal structure of this compound would provide an invaluable experimental benchmark for validating and refining the results of computational studies.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ⁶Li, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound systems. ¹H and ¹³C NMR are fundamental in confirming the molecular structure by identifying the chemical environments of hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR: In a typical ¹H NMR spectrum of a related N-phenylaniline derivative, signals corresponding to the aromatic protons appear in the range of δ 6.8-7.3 ppm. rsc.org For this compound, specific resonances for the ethylenediamine backbone and the phenylethyl group would be observed. The methine proton of the phenylethyl group and the methylene (B1212753) protons of the ethane (B1197151) bridge would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR spectra provide complementary information. For instance, in N-phenylaniline derivatives, aromatic carbons resonate between 115 and 144 ppm. rsc.org The aliphatic carbons of the ethylenediamine and phenylethyl moieties in this compound would appear at higher field strengths.

Interactive Data Table: Representative NMR Data for Related Aniline (B41778) Derivatives

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 2-methyl-N-phenylaniline | δ 7.26–6.88 (m, 9H), 2.25 (s, 3H) | δ 143.8, 141.0, 130.7, 129.1, 128.2, 126.6, 121.9, 120.3, 118.8, 117.2, 18.0 |

| 2-ethyl-N-phenylaniline | δ 7.30–6.90 (m, 9H), 5.44 (br s, 1H, NH), 2.65 (q, 2H), 1.28 (t, 3H) | δ 144.3, 140.3, 134.6, 129.1, 128.8, 126.5, 122.5, 120.0, 116.92, 24.38, 14.00 |

| 2-fluoro-N-phenylaniline | δ 7.31–6.75 (m, 9H), 5.76 (br s, 1H, NH) | δ 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3 |

³¹P and ⁶Li NMR: When this compound is utilized as a chiral ligand in metal complexes, particularly with phosphorus-containing co-ligands, ³¹P NMR spectroscopy becomes an invaluable tool. For instance, C₂-symmetric N,N'-di[α-phenylethyl]-diamines have been used as chiral derivatizing agents to determine the enantiomeric purity of chiral secondary alcohols via ³¹P NMR. scielo.org.mx The formation of diastereomeric phosphonamides results in distinct chemical shifts in the ³¹P NMR spectrum, allowing for quantification of the enantiomeric excess. scielo.org.mx

While direct applications of ⁶Li NMR with this compound are less commonly reported, this technique is crucial for studying the aggregation and solution structures of lithium amide complexes derived from chiral amines.

Variable-Temperature NMR (VT-NMR): VT-NMR studies can provide insights into dynamic processes such as conformational changes or the kinetics of ligand exchange in metal complexes of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for N-H stretching vibrations of the primary and secondary amines, typically in the region of 3300-3500 cm⁻¹. The disappearance of primary amine absorptions and the appearance of a secondary amine peak can confirm successful condensation reactions. researchgate.net C-H stretching vibrations from the aromatic ring and the aliphatic chain will also be present. Aromatic C-H stretches are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The spectrum also reveals C=C stretching vibrations within the phenyl ring around 1500-1600 cm⁻¹ and C-N stretching vibrations. nih.govresearchgate.net

Interactive Data Table: Key FT-IR Vibrational Modes for Amine Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (primary amine) | 3300-3500 (two bands) | -NH₂ |

| N-H Stretch (secondary amine) | 3300-3500 (one band) | -NH- |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| Aliphatic C-H Stretch | <3000 | Alkyl Chain |

| C=C Stretch | 1500-1600 | Phenyl Ring |

Mass Spectrometry Techniques (e.g., FAB MS, ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Electrospray Ionization (ESI-MS): This soft ionization technique is particularly useful for analyzing these compounds, often showing the protonated molecule [M+H]⁺. For example, related N-phenylaniline derivatives show their molecular ion plus a proton in ESI-MS. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

While Fast Atom Bombardment (FAB) MS has been largely superseded by ESI-MS, it can still be used for the analysis of less soluble or more complex samples.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us This is particularly important when the diamine is used in asymmetric synthesis to produce enantiomerically enriched products. Chiral stationary phases (CSPs) within the HPLC column allow for the separation of the enantiomers, and the relative peak areas in the chromatogram are used to calculate the e.e. heraldopenaccess.us Alternatively, the diamine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. heraldopenaccess.us

Future Directions and Emerging Research Avenues for N 1 Phenylethylethane 1,2 Diamine

The chiral diamine N-(1-phenylethyl)ethane-1,2-diamine stands as a valuable scaffold in the realm of asymmetric catalysis. Its unique stereochemical and electronic properties have made it a cornerstone in the synthesis of enantiomerically enriched compounds. smolecule.com However, the full potential of this structural motif is still being explored. Future research is poised to expand its utility and efficiency through several key avenues, including the development of novel derivatives, the exploration of new catalytic applications, integration into materials science, and the use of advanced computational tools for rational design.

常见问题

Q. What are the recommended safety protocols for handling N-(1-phenylethyl)ethane-1,2-diamine in laboratory settings?

this compound poses hazards including skin/eye irritation and respiratory toxicity. Key safety measures include:

- Use of PPE (gloves, lab coat, goggles) to avoid direct contact .

- Work under fume hoods to prevent inhalation of vapors or aerosols .

- Store in airtight containers at room temperature, protected from light and moisture .

- Immediate decontamination protocols for spills (e.g., neutralization with weak acids) and proper waste disposal to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting 1-phenylethylamine with ethylene diamine derivatives in the presence of a catalyst (e.g., platinum or palladium) under hydrogen gas .

- Nucleophilic substitution : Using bromoethylamine derivatives with 1-phenylethylamine in polar aprotic solvents (e.g., DMF) under reflux . Purity is typically verified via HPLC or NMR, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm amine proton signals and aromatic backbone .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 178.25 for [M+H]⁺) .

- Melting point analysis (if solid) or refractive index (if liquid) to assess purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in corrosion inhibition or catalytic applications?

Density Functional Theory (DFT) studies correlate electronic parameters (e.g., HOMO/LUMO energies, Fukui indices) with experimental performance:

- High HOMO energy indicates strong electron-donating capacity, enhancing adsorption on metal surfaces for corrosion inhibition .

- Molecular dynamics simulations model interactions with biomolecules or metal ions, guiding ligand design for catalysis . Discrepancies between computational and experimental data (e.g., inhibition efficiency) may arise from solvent effects or surface heterogeneity, requiring iterative validation .

Q. What strategies resolve contradictions in electrochemical data for this compound as a corrosion inhibitor?

Conflicting results in polarization vs. impedance studies often stem from:

- Surface coverage assumptions : Langmuir isotherm models may not account for multilayer adsorption.

- Environmental variables : pH, temperature, or ion concentration variations alter inhibition mechanisms . Mitigation involves cross-validating data with surface characterization techniques (e.g., SEM-EDS or AFM) and controlled experimental conditions .

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

Byproduct formation (e.g., oligomers or oxidized species) is reduced by:

Q. What advanced spectroscopic techniques elucidate the coordination chemistry of this compound with transition metals?

Key methods include:

- X-ray crystallography : Resolves metal-ligand bonding geometry and coordination number .

- EPR spectroscopy : Detects paramagnetic species in Cu(II) or Fe(III) complexes .

- UV-Vis titration : Quantifies binding constants (Kb) for stability studies .

Methodological Considerations

- Data Contradiction Analysis : Compare computational predictions (DFT) with experimental results (e.g., corrosion rates) by isolating variables like solvent polarity or surface pretreatment .

- Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate the impact of temperature, pH, and reagent ratios on synthesis yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。